molecular formula C14H21NO B378916 3,4-dimethyl-N-(pentan-3-yl)benzamide

3,4-dimethyl-N-(pentan-3-yl)benzamide

Cat. No.: B378916
M. Wt: 219.32g/mol
InChI Key: VXTCBWIUYUJLCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethyl-N-(pentan-3-yl)benzamide is a chemical compound known for its applications in various fields, including agriculture and industry. It is a derivative of aniline and is characterized by its aromatic structure with specific substituents that confer unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(pentan-3-yl)benzamide typically involves the alkylation of 3,4-dimethylaniline with 1-bromo-1-ethylpropane. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a temperature of around 80-100°C and using an appropriate solvent like ethanol or toluene .

Industrial Production Methods

Industrial production of this compound often involves continuous flow nitration processes. This method allows for the efficient and scalable production of the compound by controlling the reaction parameters such as temperature, flow rate, and concentration of reagents .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-(pentan-3-yl)benzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted aromatic compounds depending on the specific reagents and conditions used .

Scientific Research Applications

3,4-dimethyl-N-(pentan-3-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and herbicidal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of herbicides and other agrochemicals

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(pentan-3-yl)benzamide involves its interaction with specific molecular targets. In the case of its herbicidal activity, the compound inhibits cell division in target plants by disrupting microtubule formation. This leads to the inhibition of root and shoot growth, ultimately causing the death of the plant .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dimethyl-N-(pentan-3-yl)benzamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound .

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32g/mol

IUPAC Name

3,4-dimethyl-N-pentan-3-ylbenzamide

InChI

InChI=1S/C14H21NO/c1-5-13(6-2)15-14(16)12-8-7-10(3)11(4)9-12/h7-9,13H,5-6H2,1-4H3,(H,15,16)

InChI Key

VXTCBWIUYUJLCY-UHFFFAOYSA-N

SMILES

CCC(CC)NC(=O)C1=CC(=C(C=C1)C)C

Canonical SMILES

CCC(CC)NC(=O)C1=CC(=C(C=C1)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.